molecular formula C11H14O2S B1268504 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid CAS No. 100058-72-8

1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid

Cat. No.: B1268504
CAS No.: 100058-72-8
M. Wt: 210.29 g/mol
InChI Key: TVJXMYFENIHEOZ-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a thiophene ring attached to the cyclohexane backbone via a single carbon bond, with a carboxylic acid group at the 1-position. The thiophene moiety, an aromatic heterocycle containing sulfur, imparts unique electronic and steric characteristics that differentiate it from other cyclohexane-based carboxylic acids.

Properties

IUPAC Name

1-thiophen-2-ylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c12-10(13)11(6-2-1-3-7-11)9-5-4-8-14-9/h4-5,8H,1-3,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJXMYFENIHEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356234
Record name F2189-0460
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100058-72-8
Record name F2189-0460
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(thiophen-2-yl)cyclohexane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction typically requires heating and may involve the use of solvents such as toluene or dichloromethane. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Thiophene vs. Phenyl Groups: highlights 1-amino-2-phenylcyclohexanecarboxylic acid, where the phenyl group is electron-neutral compared to the electron-rich thiophene.
  • Fluorinated Derivatives: 1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic acid () and 1-(4-fluorophenyl)cyclohexanecarboxylic acid () feature electron-withdrawing fluorine substituents. These groups increase the acidity of the carboxylic acid compared to thiophene derivatives, as fluorine withdraws electron density via inductive effects .
  • Trifluoromethyl Substituents: 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid () exhibits significantly enhanced acidity due to the strong electron-withdrawing effect of the -CF₃ group.

Steric and Conformational Influences

  • Aliphatic vs. Aromatic Substituents: Compounds like 1-(sec-butyl)cyclohexane-1-carboxylic acid () and 1-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride () feature bulky aliphatic substituents.
  • Conformational Studies: suggests that phenyl-substituted cyclohexane derivatives adopt specific chair conformations to minimize steric strain.

Data Tables

Table 1: Substituent Effects on Acidity and Solubility

Compound Name Substituent Acidity (Relative) Solubility Key Evidence
1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid Thiophen-2-yl Moderate Low (predicted) -
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid -CF₃ High Water-soluble
1-(4-Fluorophenyl)cyclohexanecarboxylic acid 4-Fluorophenyl High Organic solvents
1-(sec-butyl)cyclohexane-1-carboxylic acid sec-butyl Low Organic solvents

Biological Activity

1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid, a compound characterized by a thiophene ring and a cyclohexane carboxylic acid moiety, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The carboxylic acid group can participate in coordination with metal ions, potentially influencing enzymatic activities. This property is critical for compounds designed to inhibit specific enzymes involved in disease pathways.
  • Antiviral Activity : Similar compounds have shown promise in inhibiting viral replication, particularly against SARS-CoV-2. The structural features of this compound may allow it to interact with viral proteins, disrupting their function .

Antiviral Properties

Recent studies have highlighted the potential of thiophene derivatives in antiviral applications:

  • Inhibition of Viral Replication : Compounds with similar thiophene scaffolds have demonstrated inhibitory effects on viral replication in cell models. For instance, modifications to the thiophene structure have led to compounds with IC50 values as low as 2.1 µM against SARS-CoV-2 .

Anti-inflammatory Effects

Compounds related to this compound have been evaluated for their anti-inflammatory properties:

  • Complement Pathway Inhibition : Some derivatives exhibit potent inhibition of the human classical complement pathway, which is crucial in inflammatory responses. This suggests that this compound may also modulate inflammation through similar pathways.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of thiophene derivatives:

CompoundBiological ActivityIC50 (µM)Reference
Thiophene Derivative AViral Replication Inhibition14
Thiophene Derivative BComplement Pathway Inhibition<10
This compoundPotential Antiviral ActivityTBD

These findings indicate that while specific data on this compound remains limited, related compounds exhibit significant biological activities that warrant further exploration.

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